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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450

In-Depth Technical Guide to 2,3,4-
Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the ultraviolet (UV)
filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in
pharmaceuticals, materials science, and environmental studies who require detailed
information on this stable isotope-labeled compound.

Core Compound Data

2,3,4-Trihydroxybenzophenone-d5 is a valuable internal standard for mass spectrometry-
based quantification of its non-deuterated counterpart in various matrices. The deuterium
labeling provides a distinct mass shift, facilitating accurate identification and measurement.
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Property Value Reference
Molecular Formula C13HsDs04 [1]
Alternate Formula (HO)3CsH2COC6Ds [2]
Molecular Weight 235.25 g/mol [2]
Accurate Mass 235.0893 [3]

CAS Number 2708278-23-1 [21[3]
Synonyms Gz.allot.)enzophenone-ds; 2]

Alizarine Yellow A-d5
Isotopic Enrichment >98 atom % D [2]

Chemical Purity

>98%

[3]

Appearance

Solid (form may vary)

Storage Conditions

Room temperature or -20°C

[2]

Stability

Stable under recommended

storage conditions. Re-

analysis is recommended after

three years.

[2]

Physicochemical Properties of the Unlabeled

Analog

The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS:

1143-72-2) provide a useful reference.
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Property Value Reference
Molecular Formula C13H1004

Molecular Weight 230.22 g/mol [4]

Melting Point 139-141 °C [4]
Solubility Soluble in ethanol [4]

Experimental Protocols

While specific synthesis protocols for 2,3,4-Trihydroxybenzophenone-d5 are not readily
available in the public domain, a plausible synthetic route can be extrapolated from established
methods for the synthesis of its non-deuterated analog and general deuteration techniques.
The synthesis would likely involve the use of a deuterated starting material, such as benzene-
dé.

General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts
acylation of pyrogallol with benzoic acid.[5]

Materials:

Pyrogallol

Benzoic acid

Catalyst (e.g., zinc chloride, aluminum chloride)[6]

Solvent

Procedure:

» Pyrogallol and benzoic acid are dissolved in a suitable solvent.

e ALewis acid catalyst is added to the mixture.
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The reaction is heated to a temperature between 80-140°C.[5]

Water produced during the reaction is removed.

The reaction is maintained at temperature to ensure completion.

Upon completion, the mixture is cooled, and the catalyst is filtered off.

The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-
d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would
follow a similar procedure to the one outlined above.

Spectroscopic Data

Detailed spectroscopic data for 2,3,4-Trihydroxybenzophenone-d5 is not widely published.
However, the data for the non-deuterated compound can be used as a reference, with the
understanding that the mass spectrum will show a mass shift corresponding to the five
deuterium atoms, and the *H NMR will show a significant reduction in the signals corresponding
to the deuterated phenyl ring.

Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should
be used for reference purposes only.

'H NMR: Spectra would show characteristic peaks for the aromatic protons. In the
deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.

e 13C NMR: The carbon signals for the deuterated phenyl ring would be observable but may
show splitting due to coupling with deuterium.

e Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at
m/z 230.22. For the d5 analog, this peak would be shifted to approximately m/z 235.25.

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the
hydroxyl (-OH) and carbonyl (C=0) functional groups. The C-D stretching vibrations in the
deuterated compound would appear at a lower frequency (around 2100-2300 cm™1)
compared to the C-H stretches (around 3000-3100 cm™1).
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Visualizations
Synthesis Pathway of 2,3,4-Trihydroxybenzophenone

The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-
Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog,
starting with deuterated benzoic acid.

' Pyrogallol }

Lewis Acid
Catalyst

Friedel-Crafts
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2,3,4-Trihydroxybenzophenone

Click to download full resolution via product page

Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-
Trihydroxybenzophenone.

This technical guide provides a foundational understanding of 2,3,4-
Trihydroxybenzophenone-d5 for research and development purposes. For specific
applications, it is recommended to obtain a certificate of analysis from the supplier for detailed
lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Molecular weight and formula of 2,3,4-
Trihydroxybenzophenone-d5.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164450#molecular-weight-and-formula-of-2-3-4-
trihydroxybenzophenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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